REACTION_CXSMILES
|
[CH2:1]([C:8](O)=O)[C:2]([CH2:4][C:5]([OH:7])=O)=[O:3].C(O[C:16](=O)[CH2:17][CH3:18])(=O)CC.S(=O)(=O)(O)O.[C:25](=O)=O>C(O)(=O)C.O>[CH2:16]([C:17]1[O:3][C:2]([CH2:1][CH3:8])=[CH:4][C:5](=[O:7])[CH:18]=1)[CH3:25]
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was forming
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
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FILTRATION
|
Details
|
filtered immediately
|
Type
|
CUSTOM
|
Details
|
The product was air-dried
|
Type
|
CUSTOM
|
Details
|
placed in a 3 L flask
|
Type
|
ADDITION
|
Details
|
treated with aqueous 10% sodium carbonate (600 mL)
|
Type
|
STIRRING
|
Details
|
The resulting paste was stirred with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a light yellow solution was obtained which
|
Type
|
TEMPERATURE
|
Details
|
was heated at 85–90° C. for further 80 min
|
Duration
|
80 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CONCENTRATION
|
Details
|
to concentrate hydrochloric acid (120 mL) in a 2 L round-bottomed flask
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice
|
Type
|
ADDITION
|
Details
|
by adding it to a stirred solution of sodium carbonate (about 115 g) in water (about 500 mL)
|
Type
|
EXTRACTION
|
Details
|
The neutral solution was extracted thoroughly with EtOAc
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1OC(=CC(C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |